2,3-Bis(1-oxobutoxy)propyl stearate
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Overview
Description
2,3-Bis(1-oxobutoxy)propyl stearate is a heterocyclic organic compound with the molecular formula C29H54O6 and a molecular weight of 498.735 g/mol . It is also known by its IUPAC name, 2,3-di(butanoyloxy)propyl octadecanoate . This compound is characterized by its high boiling point of 532.3ºC at 760 mmHg and a density of 0.962 g/cm³ .
Preparation Methods
The synthesis of 2,3-Bis(1-oxobutoxy)propyl stearate typically involves the interesterification reaction between tributyrin and methyl stearate . This reaction is catalyzed by a strong bicyclic guanidine base, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), in a solvent-free system . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
2,3-Bis(1-oxobutoxy)propyl stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions to form different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Bis(1-oxobutoxy)propyl stearate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and interesterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2,3-Bis(1-oxobutoxy)propyl stearate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butyric acid and stearic acid, which can then interact with various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2,3-Bis(1-oxobutoxy)propyl stearate can be compared with other similar compounds, such as:
2,3-Di(octanoyloxy)propyl octadecanoate: This compound has similar ester groups but with octanoic acid instead of butyric acid.
2,3-Bis(acetoxy)propyl docosanoate: This compound has acetoxy groups instead of butanoyloxy groups.
2,3-Dipropionyloxypropyl docosanoate: This compound has propionyloxy groups instead of butanoyloxy groups.
The uniqueness of this compound lies in its specific ester groups and the resulting physical and chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
56149-03-2 |
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Molecular Formula |
C29H54O6 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2,3-di(butanoyloxy)propyl octadecanoate |
InChI |
InChI=1S/C29H54O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(31)34-25-26(35-29(32)22-6-3)24-33-27(30)21-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
JPJFJSLWXDLTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC |
Origin of Product |
United States |
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